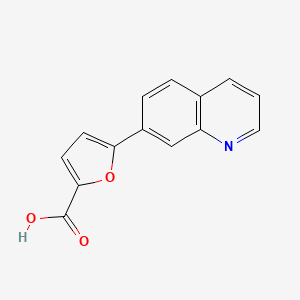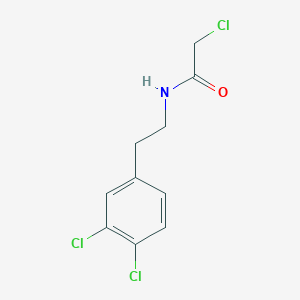![molecular formula C11H14ClNO2 B7628178 2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)
2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is an important intermediate in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide is not well understood. However, it is believed to act as a central α2-adrenergic receptor agonist. This results in the inhibition of sympathetic nervous system activity, leading to a decrease in blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to have antihypertensive, anti-inflammatory, and analgesic effects. It has also been shown to have sedative and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide. One area of research could be to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another area of research could be to investigate its potential use as a sedative or anxiolytic drug. Additionally, it could be used as a starting material for the synthesis of novel pharmaceutical compounds with improved pharmacological properties.
Conclusion:
In conclusion, this compound is an important intermediate in the synthesis of various pharmaceutical compounds. It has been shown to have antihypertensive, anti-inflammatory, and analgesic effects, as well as sedative and anxiolytic effects. Its mechanism of action is not well understood, which presents a challenge for interpreting experimental results. However, further research on this compound could lead to the development of more effective drugs and novel pharmaceutical compounds.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide involves the reaction of 4-methoxy-3-methylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic acid to obtain the final product. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide is widely used in scientific research for the synthesis of various pharmaceutical compounds. It is an important intermediate in the synthesis of antihypertensive drugs such as moxonidine and rilmenidine. It is also used in the synthesis of anti-inflammatory drugs such as etodolac and nabumetone. In addition, it is used in the synthesis of analgesic drugs such as tramadol and tapentadol.
Propriétés
IUPAC Name |
2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-5-9(3-4-10(8)15-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZGKVBKIQAIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)



![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
![N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)


![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)
![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)
![2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide](/img/structure/B7628198.png)
![2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B7628199.png)
![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628206.png)

